molecular formula C10H16N2O2 B2361885 ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1321594-80-2

ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2361885
M. Wt: 196.25
InChI Key: KRFFWLKPAFNQGD-UHFFFAOYSA-N
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Patent
US08143293B2

Procedure details

In a procedure analogous to Example B6, ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate from Example B14 (91 mg, 0.464 mmol) and lithium hydroxide (78 mg, 1.855 mmol) were combined to afford 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid (62 mg, 79% yield). MS (ESI) m/z: 169.0 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH:8]=[C:7]([C:9]([O:11]CC)=[O:10])[C:6]([CH3:14])=[N:5]1)([CH3:3])[CH3:2].[OH-].[Li+]>>[CH:1]([N:4]1[CH:8]=[C:7]([C:9]([OH:11])=[O:10])[C:6]([CH3:14])=[N:5]1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1N=C(C(=C1)C(=O)OCC)C
Step Two
Name
Quantity
78 mg
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1N=C(C(=C1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.